5-Cyclopropyl-N-methyl-3-(trifluoromethyl)pyridin-2-amine
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Overview
Description
5-Cyclopropyl-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a compound that belongs to the class of trifluoromethylated pyridines. These compounds are known for their unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, making it an attractive candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-N-methyl-3-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-N-methyl-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Cyclopropyl-N-methyl-3-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s stability and lipophilicity make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
Industry: Used in the development of new materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-N-methyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Another trifluoromethylated pyridine with similar chemical properties but different reactivity due to the presence of a chlorine atom.
5-Cyclopropyl-3-(trifluoromethyl)pyridin-2-amine: Lacks the N-methyl group, leading to different chemical behavior and applications.
Uniqueness
5-Cyclopropyl-N-methyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the combination of the cyclopropyl, N-methyl, and trifluoromethyl groups, which collectively enhance its stability, lipophilicity, and reactivity. These properties make it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H11F3N2 |
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Molecular Weight |
216.20 g/mol |
IUPAC Name |
5-cyclopropyl-N-methyl-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C10H11F3N2/c1-14-9-8(10(11,12)13)4-7(5-15-9)6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15) |
InChI Key |
DVLXJGFZIAXYAW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)C2CC2)C(F)(F)F |
Origin of Product |
United States |
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